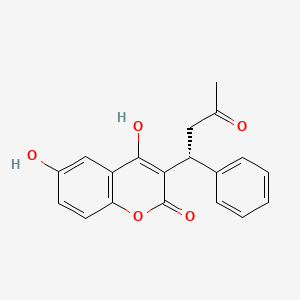

(R)-6-Hydroxywarfarin

Description

Overview of Warfarin (B611796) and its Stereoselective Biotransformation

Warfarin is administered as a racemic mixture, a 50:50 combination of two stereoisomers: (S)-warfarin and (R)-warfarin. pharmgkb.orgresearchgate.netnih.gov These isomers, while structurally mirror images of each other, are not biologically equivalent. The (S)-enantiomer is recognized as being three to five times more potent in its anticoagulant effect than the (R)-enantiomer. pharmgkb.orgnih.gov

The body metabolizes these two isomers through different enzymatic pathways, a phenomenon known as stereoselective biotransformation. drugbank.comresearchgate.net This differential metabolism is primarily carried out by a family of enzymes known as cytochrome P450 (CYP). nih.govnih.gov The metabolism of warfarin is both stereo- and regio-selective, with oxidation to various hydroxywarfarins being the major metabolic pathway. drugbank.com

The more potent (S)-warfarin is primarily metabolized by the enzyme CYP2C9 into (S)-7-hydroxywarfarin. nih.govnih.gov In contrast, the metabolism of (R)-warfarin is more complex, involving multiple CYP enzymes. pharmgkb.orgresearchgate.net

Identification of (R)-6-Hydroxywarfarin as a Key Metabolite of (R)-Warfarin

This compound is one of the primary products resulting from the metabolism of the (R)-enantiomer of warfarin. researchgate.netnih.govjci.org The formation of this compound is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2C19. drugbank.comnih.govnih.gov Research has shown that while several hydroxylated metabolites of (R)-warfarin are formed, 6-hydroxylation is a significant pathway. nih.govjci.org

The identification and quantification of this compound and other metabolites are typically achieved through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.commdpi.com These methods allow for the specific measurement of each enantiomer and their respective metabolites in biological samples such as plasma and urine. tandfonline.com

Significance of Hydroxylated Metabolites in Warfarin Research

The study of hydroxylated metabolites like this compound is of considerable importance in the field of pharmacology and clinical medicine for several reasons. Although these metabolites, including this compound, are generally considered to have little to no anticoagulant activity themselves, their formation is a critical determinant of the parent drug's concentration and, consequently, its therapeutic effect. researchgate.net

Monitoring the levels of specific metabolites can provide valuable information about an individual's activity of different CYP enzymes. tandfonline.commdpi.com For instance, the rate of formation of this compound can be an indicator of CYP1A2 activity. tandfonline.com This is particularly relevant as genetic variations (polymorphisms) in CYP enzymes can lead to significant inter-individual differences in drug metabolism. tandfonline.com

Furthermore, research has indicated that hydroxylated warfarin metabolites can themselves influence the metabolism of warfarin. nih.govnih.gov Some studies suggest that these metabolites can competitively inhibit the enzymes responsible for warfarin's breakdown, potentially affecting the drug's clearance and efficacy. nih.govnih.gov Therefore, a comprehensive understanding of the entire metabolic profile of warfarin, including the formation and effects of this compound, is essential for optimizing warfarin therapy and minimizing adverse drug reactions.

Research Findings on (R)-Warfarin Metabolism

| Metabolite | Primary Catalyzing Enzyme(s) | Significance |

| This compound | CYP1A2, CYP2C19 drugbank.comnih.govnih.gov | A primary metabolite of (R)-warfarin. researchgate.netnih.gov |

| (R)-7-Hydroxywarfarin | CYP1A2, CYP2C8 drugbank.com | Another hydroxylated metabolite of (R)-warfarin. |

| (R)-8-Hydroxywarfarin | CYP1A2, CYP2C19 drugbank.comnih.gov | A metabolite formed from (R)-warfarin. |

| (R)-10-Hydroxywarfarin | CYP3A4 drugbank.comnih.gov | A significant metabolite of (R)-warfarin. |

| (R)-4'-Hydroxywarfarin | CYP2C8, CYP2C19 drugbank.com | A hydroxylated metabolite of (R)-warfarin. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWPEJBUOJQPDE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716459 | |

| Record name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63740-75-0 | |

| Record name | 6-Hydroxywarfarin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYWARFARIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8AEG6204 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Pathways of R 6 Hydroxywarfarin Formation

Regioselective and Stereoselective Hydroxylation of (R)-Warfarin

The biotransformation of warfarin (B611796) is characterized by its specificity for both the position of hydroxylation on the molecule (regioselectivity) and the particular stereoisomer it acts upon (stereoselectivity). In the case of (R)-warfarin, hydroxylation can occur at several positions, including the 6-, 7-, 8-, and 10-positions, leading to the formation of various hydroxylated metabolites. drugbank.comnih.govresearchgate.net The formation of (R)-6-Hydroxywarfarin is a key pathway in the metabolism of the (R)-enantiomer. researchgate.netsci-hub.se Studies have shown that the metabolism of the two enantiomers, (R)- and (S)-warfarin, proceeds through different primary routes. While (S)-warfarin is predominantly metabolized to 7-hydroxywarfarin (B562546), (R)-warfarin is significantly converted to this compound. researchgate.net This highlights the stereoselective nature of the enzymes involved. Furthermore, the preferential hydroxylation at the 6-position of the (R)-enantiomer demonstrates the regioselectivity of these enzymatic reactions. nih.gov

Role of Cytochrome P450 Monooxygenases in (R)-6-Hydroxylation

The hydroxylation of (R)-warfarin to this compound is catalyzed by a subset of the cytochrome P450 superfamily of enzymes. pharmgkb.orgnih.gov These enzymes are crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Several CYP isoforms have been identified as contributors to the formation of this compound.

Contributions of CYP1A2 Isoform to this compound Production

CYP1A2 is a principal enzyme involved in the metabolism of (R)-warfarin, with a strong regioselectivity for the 6-position. diva-portal.orgnih.gov In vitro studies using human liver microsomes and cDNA-expressed human P4501A2 have demonstrated that this isoform predominantly catalyzes the 6-hydroxylation of (R)-warfarin. nih.gov The rate of (R)-warfarin 6-hydroxylation has been shown to be a marker for hepatic P4501A2 levels. nih.gov While CYP1A2 also mediates the 8-hydroxylation of (R)-warfarin, it exhibits a strong preference for the 6-position, with a 6-hydroxylation to 8-hydroxylation ratio of approximately 5.0. nih.gov Both human CYP1A1 and CYP1A2 are capable of mediating the formation of this compound. sci-hub.se

Involvement of CYP1A1 in (R)-6-Hydroxylation

CYP1A1 also participates in the metabolism of (R)-warfarin, contributing to the formation of this compound. sci-hub.secaymanchem.com While CYP1A2 is considered a major contributor in the liver, CYP1A1 can also catalyze this reaction. sci-hub.senih.gov However, unlike CYP1A2, which shows a strong preference for 6-hydroxylation, CYP1A1 exhibits weak regioselectivity, with a 6-hydroxylation/8-hydroxylation ratio of about 0.6. nih.gov The involvement of CYP1A1 in (R)-warfarin metabolism is particularly relevant in extrahepatic tissues where it may be expressed at higher levels. nih.gov

Characterization of CYP2C19 Activity in this compound Formation

CYP2C19 is another significant enzyme in the metabolic pathway of (R)-warfarin, catalyzing its hydroxylation to form 6-, 7-, and 8-hydroxywarfarin. nih.govresearchgate.net Studies with recombinant CYP2C19 have shown its capacity to metabolize (R)-warfarin, with the formation of this compound being one of the main pathways. researchgate.netingentaconnect.com In human liver microsomes, the rates of this compound formation show a strong correlation with CYP2C19 activity. nih.govresearchgate.net Although both CYP1A2 and CYP2C19 contribute to the formation of this compound, their relative contributions can vary. nih.govnih.gov

Comparative Analysis of Enantiomeric Metabolism Leading to 6-Hydroxywarfarin (B562544)

The metabolism of warfarin's two enantiomers, (R)- and (S)-warfarin, to their respective 6-hydroxylated metabolites is governed by different sets of CYP enzymes, underscoring the stereoselectivity of this biotransformation. The formation of (S)-6-hydroxywarfarin is primarily catalyzed by CYP2C9. tandfonline.com

Table 1: Major Cytochrome P450 Isoforms Involved in the Formation of this compound

| Enzyme | Role in (R)-6-Hydroxylation | Key Findings | Citations |

|---|---|---|---|

| CYP1A2 | Primary | Strong regioselectivity for 6-hydroxylation. Rate of formation is a marker for hepatic CYP1A2 levels. | diva-portal.orgnih.gov |

| CYP1A1 | Secondary | Contributes to formation, but with weak regioselectivity compared to CYP1A2. | sci-hub.senih.gov |

| CYP2C19 | Primary | Significantly contributes to the formation of this compound. Strong correlation between its activity and metabolite formation. | nih.govresearchgate.netingentaconnect.com |

| CYP2C8 | Minor | Minor contributor to the overall metabolism of (R)-warfarin. | drugbank.comnih.gov |

| CYP2C9 | Minor | Primarily metabolizes (S)-warfarin, with only a minor role in (R)-warfarin metabolism. | drugbank.comnih.gov |

| CYP2C18 | Minor | Minor contributor to the overall metabolism of (R)-warfarin. | drugbank.comnih.gov |

Enzymology and Kinetics of R 6 Hydroxywarfarin Biogenesis

Enzyme Kinetics of (R)-6-Hydroxylation of Warfarin (B611796)

The efficiency and rate at which (R)-6-hydroxywarfarin is produced can be described by the principles of enzyme kinetics. This involves studying how the concentration of (R)-warfarin and the characteristics of the involved enzymes influence the speed of the hydroxylation reaction.

Studies utilizing human liver microsomes, which are small vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, have been instrumental in defining the kinetic parameters of (R)-6-hydroxylation. The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the substrate concentration and the reaction rate.

The two key parameters of this model are:

K_m (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of its maximum. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific K_m and V_max values for (R)-6-hydroxylation can vary between studies and individual liver samples, research has provided insights into the general kinetic profile. For instance, the formation of this compound in human liver microsomes has been characterized, with median rates observed at approximately 0.041 nmol/min/mg protein. nih.gov In comparison, the kinetics for the more potent S-enantiomer's metabolism, such as S-7-hydroxylation, have been more extensively studied, with K_m values for S-warfarin hydroxylation in human liver microsomes reported to be around 4.4 ± 1.3 μM and a V_max of 5445 ± 654 pmol/min/mg protein. nih.gov

To pinpoint the specific enzymes responsible for (R)-6-hydroxylation, researchers use recombinant DNA technology to produce individual cytochrome P450 enzymes. These purified enzymes are then tested for their ability to metabolize (R)-warfarin.

Studies have identified several CYP enzymes that contribute to the metabolism of (R)-warfarin, including CYP1A2 and CYP2C19, which are involved in the formation of this compound. nih.govnih.gov Recombinant CYP2C19 has been shown to metabolize (R)-warfarin into this compound, among other metabolites. nih.gov The metabolic efficiency (V_max/K_m) for the formation of this compound by CYP2C19 is comparable to that of other hydroxylated metabolites of (R)-warfarin produced by this enzyme. ingentaconnect.com

In contrast, CYP2C9, the primary enzyme for the metabolism of the more potent S-warfarin, shows very low activity towards (R)-warfarin. ingentaconnect.comresearchgate.net This highlights the stereoselective nature of warfarin metabolism. A novel variant of CYP2C9, designated I213V, demonstrated altered kinetics towards warfarin, although the specific impact on (R)-6-hydroxylation was not the primary focus. frontiersin.org

Interactive Table: Kinetic Parameters of Warfarin Metabolism Please select a parameter from the dropdown menu to view the corresponding data for different metabolic pathways and enzyme systems.

Determination of Michaelis-Menten Parameters (K_m, V_max) in Hepatic Microsomal Systems

Inhibition and Induction Studies of (R)-6-Hydroxylation Pathways

The rate of this compound formation can be altered by the presence of other substances that can either inhibit or induce the activity of the involved CYP enzymes.

Several chemical compounds have been identified as inhibitors of the enzymes that produce this compound. For example, the antifungal drug fluconazole (B54011) has been shown to be a potent inhibitor of the low K_m enzymes responsible for the formation of this compound, with a reported inhibition constant (K_i) in the range of 2-6 microM. nih.gov Omeprazole has also been found to competitively inhibit the 6-hydroxylation of (R)-warfarin with a K_i of 99 microM. pharmgkb.org

The mechanism by which a chemical inhibits an enzyme can vary. The most common types of reversible inhibition are competitive, non-competitive, and uncompetitive. auckland.ac.nz

Competitive inhibition: The inhibitor binds to the same active site on the enzyme as the substrate, directly competing with it. This is the mechanism observed with omeprazole's inhibition of (R)-warfarin 6-hydroxylation. pharmgkb.org

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its activity.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Understanding the mechanism of inhibition is crucial for predicting the clinical significance of drug-drug interactions. For instance, the competitive inhibition of (R)-warfarin metabolism by fluconazole suggests that at therapeutic concentrations, fluconazole can significantly reduce the clearance of (R)-warfarin, potentially altering its pharmacokinetic profile. nih.gov

Identification of Chemical Inhibitors Affecting this compound Production

Genetic Polymorphisms of Involved Cytochrome P450 Enzymes and Their Impact on this compound Formation (Mechanistic Studies)

Genetic variations, or polymorphisms, in the genes that code for cytochrome P450 enzymes can lead to the production of enzymes with altered activity. This can have a significant impact on how an individual metabolizes drugs, including (R)-warfarin.

The gene for CYP2C9 is highly polymorphic, with several known variant alleles, such as CYP2C92 and CYP2C93, that result in decreased enzyme activity. tandfonline.comallenpress.com While these polymorphisms have a profound effect on the metabolism of S-warfarin, their impact on the clearance of (R)-warfarin is less pronounced because CYP2C9 is only a minor contributor to its metabolism. nih.gov

Mechanistic studies using in silico modeling have provided insights into how genetic variants of CYP2C9 can affect warfarin binding and metabolism. researchgate.net Although focused on S-warfarin, these approaches could be applied to understand the impact of polymorphisms in CYP1A2 and CYP2C19 on the metabolism of (R)-warfarin.

Interactive Table: Impact of CYP2C9 Genetic Variants on Warfarin Metabolism Select a CYP2C9 variant from the dropdown menu to view its effect on warfarin metabolism.

Analytical Methodologies for R 6 Hydroxywarfarin Quantification and Characterization in Research Settings

Chromatographic Techniques for Enantiomeric Separation and Detection

The separation of (R)-6-Hydroxywarfarin from its (S)-enantiomer and other structurally similar metabolites is a significant analytical challenge due to their identical mass and similar physicochemical properties. tandfonline.comresearchgate.net Chiral chromatography is, therefore, an indispensable tool in its analysis.

Chiral High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary method for the simultaneous quantification of warfarin (B611796) enantiomers and their hydroxylated metabolites. nih.govnih.gov This technique offers high sensitivity and selectivity, which is essential for drug interaction studies and for phenotyping major metabolizing enzymes like CYP2C9. nih.govku.edu

Methodology and Findings:

Research has demonstrated the successful use of chiral HPLC columns, such as those based on vancomycin (B549263) (e.g., Astec CHIROBIOTIC® V), for the enantiomeric separation of warfarin and its metabolites. nih.goveurjchem.comscite.ai These columns operate effectively with mobile phases compatible with mass spectrometry, facilitating the ionization of the analytes. sigmaaldrich.com A typical mobile phase might consist of a gradient of ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile (B52724). nih.goveurjchem.comscite.ai

Multiple Reaction Monitoring (MRM) mode in negative electrospray ionization (ESI) is often employed for detection, providing excellent sensitivity. eurjchem.commdpi.com For instance, a developed HPLC-MS/MS method reported lower limits of detection of approximately 0.08 ng/mL for warfarin enantiomers and 0.04 ng/mL for hydroxywarfarin metabolites in human plasma. nih.govnih.govku.edu

One study successfully separated the enantiomers of 6- and 7-hydroxywarfarin (B562546) using a multi-heart cutting 2D LC/Q-TOF method, which allowed for their unequivocal identification based on chromatographic retention time and high-resolution mass spectral data. tandfonline.com Another method achieved baseline separation of warfarin enantiomers and its six enantiomeric hydroxylation metabolites, including 6-hydroxywarfarin (B562544), on a HYPERSIL CHIRAL-OT column. mdpi.com

Interactive Data Table: HPLC-MS/MS Methods for Warfarin Metabolite Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Astec CHIROBIOTIC® V | HYPERSIL CHIRAL-OT | Zorbax Eclipse XDB-C18 |

| Mobile Phase | Water with 5 mM ammonium acetate (pH 4.0) and acetonitrile | 0.1% Formic acid in water and 0.1% formic acid in acetonitrile | Water (0.1% acetic acid) and methanol (B129727) (0.1% acetic acid) |

| Detection Mode | MRM (Negative ESI) | MRM (Negative ESI) | MS/MS |

| LLOQ (ng/mL) | ~0.04 (for hydroxywarfarins) | 1.0 (for 7- & 10-OH-warfarin) | Not Specified |

| Application | Human Plasma | Rat Plasma | Human Liver Microsomes |

While less common than LC-based methods for this application, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be utilized for the analysis of warfarin and its hydroxylated metabolites. This technique often requires derivatization of the analytes to increase their volatility for gas-phase separation.

Methodology and Findings:

A GC-MS/MS method has been developed for the quantification of warfarin and five of its hydroxylated metabolites. nih.gov This method involves a derivatization step, for example, using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide. nih.gov The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.goveurl-pesticides.eu

One study reported a linear working range of 30 to 1800 ng/mL for the analytes, with limits of detection ranging from 18.7 to 67.0 ng/mL. nih.gov While this method can quantify various hydroxywarfarin isomers, the separation of enantiomers like (R)- and (S)-6-Hydroxywarfarin would still necessitate a chiral column or a chiral derivatizing agent. High-resolution mass spectrometry can aid in the structural elucidation of fragmentation pathways of these derivatized compounds. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

Advanced Spectrometric Approaches for Structural Elucidation

Beyond quantification, the definitive structural confirmation of metabolites is crucial. Advanced spectrometric techniques provide detailed structural information, complementing the data obtained from chromatographic methods.

The hyphenation of liquid chromatography with nuclear magnetic resonance (LC-NMR) and mass spectrometry (LC-MS) is a powerful combination for the structural elucidation of drug metabolites directly from complex mixtures. nih.govresearchgate.netmdpi.com This approach can significantly speed up the process of identification by avoiding the need for lengthy isolation procedures. researchgate.net

Methodology and Findings:

LC-NMR allows for the acquisition of detailed NMR spectra of compounds as they elute from the HPLC column. This provides unambiguous structural information, which, when combined with the mass information from LC-MS, can lead to confident identification of novel metabolites. While powerful, the sensitivity of NMR is inherently lower than that of MS, which can be a limiting factor. However, technological advancements such as cryogenic probes have improved sensitivity. mdpi.com For complex structural problems, offline approaches like LC-solid phase extraction (SPE)-NMR can be employed to concentrate the analyte before NMR analysis. researchgate.netmdpi.com

High-Resolution Accurate Mass Spectrometry (HR-QToF-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of analytes and their fragments. This is invaluable for identifying unknown metabolites.

Methodology and Findings:

A stereospecific 2D LC/Q-TOF method has been successfully developed for the simultaneous identification and quantification of hydroxylated warfarin metabolites. researchgate.nettandfonline.com This method allows for the differentiation of isobaric metabolites like 6-, 7-, and 8-hydroxywarfarin, which can be challenging to distinguish by MS/MS alone due to similar fragmentation patterns. tandfonline.com The high mass accuracy of Q-TOF instruments aids in confirming the identity of these metabolites. The limits of quantitation for this method were reported to be in the range of 1–5 ng/ml, with limits of detection between 0.5–2.5 ng/ml for all metabolites. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and LC-MS

Bioanalytical Method Development for this compound in Preclinical Biological Matrices (e.g., animal plasma, in vitro enzyme systems)

The development and validation of robust bioanalytical methods are fundamental for preclinical studies that investigate the pharmacokinetics and metabolism of this compound. rfppl.co.inresearchgate.net These methods must be sensitive, selective, accurate, and precise.

Methodology and Findings:

Bioanalytical methods for this compound in matrices like rat plasma and human liver microsomes often utilize chiral HPLC-MS/MS. mdpi.comnih.gov Sample preparation is a critical step, with techniques like protein precipitation (PPT) and liquid-liquid extraction (LLE) being commonly used. nih.govresearchgate.netwho.int A simple protein precipitation with acetonitrile or methanol has been shown to provide good recovery of warfarin and its metabolites. nih.goveurjchem.comscite.ai

For instance, a validated chiral HPLC-MS/MS method for rat plasma demonstrated a lower limit of quantification (LLOQ) of 1.0 ng/mL for 7- and 10-hydroxywarfarin (B562548) enantiomers. mdpi.comnih.gov Another study using human liver microsomes employed an HPLC-MS/MS method to analyze the levels of 6- and 7-hydroxywarfarin to investigate their inhibitory effects on CYP2C9 metabolism. nih.gov

The validation of these methods typically follows regulatory guidelines and includes assessment of linearity, accuracy, precision, selectivity, and stability. austinpublishinggroup.comsrce.hr

Interactive Data Table: Bioanalytical Method Parameters for Warfarin Metabolites

| Parameter | Study 1 (Rat Plasma) | Study 2 (Human Liver Microsomes) | Study 3 (Human Plasma) |

| Matrix | Rat Plasma | Human Liver Microsomes | Human Plasma |

| Analytical Technique | Chiral HPLC-MS/MS | HPLC-MS/MS | Chiral HPLC-MS/MS |

| Sample Preparation | Protein Precipitation | Not Specified | Protein Precipitation |

| LLOQ | 1.0 ng/mL (7-, 10-OH-warfarin) | Not Specified | ~0.04 ng/mL (hydroxywarfarins) |

| Key Finding | Successful quantification for a pharmacokinetic study. mdpi.com | Determined inhibitory kinetics of hydroxywarfarins on CYP2C9. nih.gov | Simultaneous enantiomeric quantification of warfarin and major metabolites. nih.gov |

Pharmacological and Biological Activity of R 6 Hydroxywarfarin Preclinical and in Vitro Focus

Target Interaction Studies of (R)-6-Hydroxywarfarin (e.g., Vitamin K Epoxide Reductase Complex 1, VKORC1)

The primary mechanism of action for warfarin (B611796) is the inhibition of the Vitamin K Epoxide Reductase Complex 1 (VKORC1), an enzyme essential for the vitamin K cycle. nih.govnih.govpharmgkb.org This cycle is responsible for the post-translational modification (γ-glutamyl carboxylation) of several blood clotting factors. ashpublications.org By inhibiting VKORC1, warfarin depletes the reduced form of vitamin K, leading to the synthesis of non-functional clotting factors and producing an anticoagulant effect. nih.gov

The biological activity of warfarin metabolites, including this compound, is determined by their ability to interact with and inhibit VKORC1. Studies using engineered human embryonic kidney (HEK 293-C3) cells that express the components of the vitamin K cycle provide a functional assessment of this target interaction. In these cellular systems, the inhibitory effect of warfarin and its metabolites on γ-glutamyl carboxylation serves as a direct measure of their interaction with the VKORC1-dependent pathway. ashpublications.org

Research indicates that hydroxylation of the warfarin molecule significantly impacts its pharmacological activity. While (S)-warfarin is the more potent enantiomer, its metabolites are substantially less active. ashpublications.org For the metabolites of (R)-warfarin, the position of the hydroxyl group is critical. Phenolic substitution at the C-6 position, resulting in 6-hydroxywarfarin (B562544), leads to a molecule that is only moderately less potent than its parent compound, suggesting it retains a significant ability to interact with the VKORC1 target. ashpublications.org In contrast, hydroxylation at the C-7 position results in a metabolite that is over 100-fold less potent, indicating a much weaker interaction with the target. ashpublications.org

In Vitro Assessment of Biological Potency of this compound

The biological potency of this compound has been quantified in vitro by measuring its half-maximal inhibitory concentration (IC₅₀) in cell-based assays that monitor vitamin K cycle activity. These assays provide a clear comparison of the potency of various warfarin metabolites relative to the parent drug.

In a study using engineered HEK 293-C3 cells to measure the inhibition of γ-glutamyl carboxylation, (S)-warfarin was found to be the most potent inhibitor with an IC₅₀ of 25 nM. ashpublications.org Racemic warfarin had an IC₅₀ of 125 nM, while (R)-warfarin was the least potent enantiomer with an IC₅₀ of 288 nM. ashpublications.org Among the metabolites, 6-hydroxywarfarin demonstrated notable inhibitory activity. Compared to parent racemic warfarin, 6-hydroxywarfarin was found to be only about sixfold less potent as an inhibitor. ashpublications.org This contrasts sharply with 7-hydroxywarfarin (B562546), the major human metabolite of S-warfarin, which was more than 100-fold less potent than warfarin. ashpublications.org

The table below summarizes the in vitro biological potency of warfarin enantiomers and its key metabolites.

| Inhibitor | IC₅₀ (nM) |

|---|---|

| (S)-Warfarin | 25 |

| 10-Hydroxywarfarin (B562548) | 83 |

| (R,S)-Warfarin (Racemic) | 125 |

| Warfarin Alcohols | 132 |

| (R)-Warfarin | 288 |

| 4'-Hydroxywarfarin | 501 |

| 6-Hydroxywarfarin | 785 |

| 7-Hydroxywarfarin | >10,000 |

| 8-Hydroxywarfarin | >10,000 |

Data sourced from Hall et al. (2011). ashpublications.org

Role of this compound in Overall Warfarin Metabolic Clearance

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are cleared from the body primarily through metabolism by cytochrome P450 (CYP) enzymes in the liver. nih.govpharmgkb.org These metabolic reactions are crucial for inactivating the pharmacologically active warfarin. nih.gov The two enantiomers are metabolized via different pathways. pharmgkb.orgresearchgate.net (S)-warfarin, the more potent enantiomer, is mainly metabolized by CYP2C9. nih.gov

(R)-warfarin metabolism is catalyzed by several CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4. nih.govdrugbank.com The formation of this compound is a specific outcome of this metabolic process. In vitro studies using recombinant enzymes and human liver microsomes have identified CYP1A2 and CYP2C19 as the key enzymes responsible for the 6-hydroxylation of (R)-warfarin. nih.govdrugbank.com

The table below details the correlation between the formation of (R)-warfarin metabolites and the activity of specific cytochrome P450 enzymes in human liver microsomes.

| (R)-Warfarin Metabolite | Correlation with CYP2C19 Activity (P-value) | Correlation with CYP1A2 Activity (P-value) |

|---|---|---|

| This compound | 0.007 | 0.056 |

| (R)-7-Hydroxywarfarin | 0.003 | 0.049 |

| (R)-8-Hydroxywarfarin | <0.001 | Not Significant |

Data sourced from Jones et al. (2012). nih.gov

Theoretical and Computational Studies of R 6 Hydroxywarfarin

Quantum Chemical Calculations of Molecular Properties and Structures

Theoretical investigations into the molecular properties and structure of (R)-6-hydroxywarfarin and related metabolites have been conducted using various quantum chemical methods. These studies provide insights into the molecule's stability, electronic characteristics, and vibrational frequencies.

One comprehensive study employed molecular mechanics (MM+ force field), semi-empirical (AM1), and density functional theory (DFT) at the B3LYP/6-31G level to investigate the structural, vibrational, and electronic properties of warfarin (B611796) and its metabolites, including 6-hydroxywarfarin (B562544). researchgate.netglobal-sci.com The geometries of these molecules were optimized in the gas phase to determine their most stable conformations. researchgate.netglobal-sci.com The results indicated that the skeletal structure of these molecules is not planar. global-sci.com

For 6-hydroxywarfarin, the calculations revealed specific bond lengths and angles. For instance, the C-O bond lengths in the hydroxyl group were found to be between 1.38 Å and 1.39 Å, and the O-H bond length was 0.98 Å. global-sci.com The double bonds between carbon and oxygen were calculated to be 1.23 Å, 1.24 Å, and 1.25 Å. researchgate.net

Vibrational analysis was also performed to predict the infrared (IR) and Raman spectra of these compounds. researchgate.net For 6-hydroxywarfarin, the vibrational frequencies were categorized into low and high frequency bands. researchgate.net Harmonic frequency analysis confirmed that the optimized structures represented true energy minima on the potential energy surface. global-sci.com

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net Additionally, molecular properties like dipole moment, refractivity, and polarizability were determined. global-sci.com

These computational approaches are valuable for understanding the fundamental characteristics of this compound at a molecular level, providing a foundation for interpreting experimental data and predicting its behavior in biological systems. global-sci.com

Table 1: Calculated Molecular Properties of Warfarin Metabolites (DFT/B3LYP/6-31G)

| Property | 6-Hydroxywarfarin | 7-Hydroxywarfarin (B562546) | 8-Hydroxywarfarin | 4'-Hydroxywarfarin | Warfarin |

|---|---|---|---|---|---|

| Total Energy (kcal/mol) | -688537.47 | -688537.54 | -688537.54 | -688537.54 | -641199.16 |

| Dipole Moment (Debye) | 3.26 | 3.26 | 3.26 | 3.26 | 2.98 |

| Refractivity (ų) | 87.54 | 87.54 | 87.54 | 87.54 | 84.21 |

| Polarizability (ų) | 34.60 | 34.60 | 34.60 | 34.60 | 32.56 |

Data sourced from Tekin et al. (2008). global-sci.com

In Silico Prediction of Hydroxylation Sites and Metabolic Pathways

Computational methods play a crucial role in predicting the metabolic fate of drugs like warfarin. In silico models are used to identify potential sites of metabolism and elucidate the complex metabolic pathways. For (R)-warfarin, hydroxylation is a major metabolic route, and predicting which positions on the molecule are most susceptible to this reaction is a key area of research.

(R)-warfarin is metabolized by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, and CYP3A4. nih.govnih.gov These enzymes catalyze the formation of various hydroxylated metabolites, such as 6-, 7-, 8-, and 10-hydroxywarfarin (B562548). nih.govfrontiersin.org Specifically, CYP1A2 and CYP2C19 are known to produce this compound. nih.gov

In silico tools like RS-Predictor utilize concepts like "metabolophores," which combine topological and quantum chemical descriptors to represent the reactivity of potential metabolic sites. nih.gov These models aim to rank potential sites of metabolism (SOMs) on a substrate molecule. nih.gov However, a challenge in developing these models is the frequent lack of comprehensive kinetic data for all possible metabolic reactions. nih.gov

Computational genetic analysis in mouse models has also been employed to identify genetic factors that regulate warfarin metabolism. nih.gov By quantifying the levels of (R)-warfarin and its nine hydroxylated metabolites in different inbred mouse strains, researchers can correlate strain-specific metabolic profiles with genetic variations. nih.govresearchgate.net This approach has successfully identified chromosomal regions containing CYP2C enzymes as being critical for the 7-hydroxylation of warfarin. nih.gov While this study focused on 7-hydroxywarfarin, the methodology is applicable to understanding the genetic regulation of other metabolic pathways, including 6-hydroxylation.

Tautomerism and Conformational Analysis of Hydroxywarfarin Metabolites

Warfarin and its hydroxylated metabolites, including this compound, can exist as a mixture of different tautomers in solution. nih.govresearchgate.net Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For warfarin, this primarily involves ring-chain tautomerism, leading to an equilibrium between an open-chain form and cyclic hemiketals. nih.govnih.gov

Computational and experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to investigate the tautomeric equilibrium of warfarin. nih.govresearchgate.net These studies have shown that in solution, warfarin exists mainly as a mixture of two diastereomeric cyclic hemiketals, with the open-chain tautomer being a minor component. nih.gov The relative populations of these tautomers can be influenced by the solvent. researchgate.net

A computational study using DFT (B3LYP/6-311G++(d,p)) calculated the relative energies of 40 possible warfarin tautomers in aqueous solution. nih.gov The results indicated that the 4-hydroxycoumarin (B602359) cyclic hemiketal is the most stable tautomer. nih.gov This is consistent with NMR experimental findings. nih.gov

While much of the research has focused on warfarin itself, the principles of tautomerism and conformational analysis are also applicable to its hydroxylated metabolites. The introduction of a hydroxyl group, as in this compound, can be expected to influence the tautomeric equilibrium and the conformational preferences of the molecule. However, specific computational or experimental studies focusing solely on the tautomerism of this compound are not widely available in the provided search results.

The conformational flexibility of these molecules is also an important factor. The coumarin (B35378) and chromone-based tautomers are considered to be the most significant. researchgate.net Computational modeling has shown that the trans coumarinoid hemiketal diastereomer is generally the lowest energy form for warfarin in solution, with the cis hemiketal and the open coumarin form being slightly higher in energy. nsf.gov

Understanding the tautomeric and conformational landscape of this compound is important as different forms may have different affinities for metabolic enzymes or target receptors, thus influencing its biological activity and clearance.

Table 2: Tautomeric Forms of Warfarin

| Tautomer Type | Description | Stability |

|---|---|---|

| Cyclic Hemiketal | The side chain cyclizes with the 4-hydroxycoumarin ring. Exists as two diastereomers (cis and trans). | Generally the most stable forms in solution. nih.govnih.gov |

| Open-Chain Enol | The ring is open, and the 4-hydroxy group is in its enolic form. | A minor component in the tautomeric equilibrium. nih.gov |

| Chromone (B188151) Tautomers | Involve the chromone heterocyclic system. | Generally higher in energy than the coumarin tautomers. researchgate.net |

Molecular Modeling of Enzyme-Substrate Interactions (e.g., CYP binding to (R)-Warfarin and its 6-hydroxylation)

Molecular modeling techniques, such as molecular dynamics (MD) simulations and docking, are powerful tools for investigating the interactions between enzymes and their substrates at an atomic level. These methods have been applied to study the binding of warfarin to cytochrome P450 enzymes, providing insights into the structural basis of its metabolism, including the 6-hydroxylation of (R)-warfarin.

The primary enzyme responsible for the metabolism of the more potent (S)-warfarin is CYP2C9. nih.gov Molecular modeling studies have extensively investigated the binding of (S)-warfarin to CYP2C9 to understand its regioselectivity for 7-hydroxylation. researchgate.netnih.gov These studies have revealed that the binding pocket of CYP2C9 is flexible and can accommodate the substrate in different orientations. researchgate.netnih.gov The distance between the hydroxylation site on the substrate and the reactive oxyferryl heme group of the enzyme is a critical factor in determining the likelihood of a metabolic reaction. biorxiv.org

While much of the focus has been on (S)-warfarin and CYP2C9, the metabolism of (R)-warfarin involves other CYP isoforms, such as CYP1A2 and CYP3A4, which are responsible for its 6- and 10-hydroxylation, respectively. nih.govsrce.hr Molecular docking studies have been used to investigate the binding of (R)-warfarin to these enzymes. For example, a study on the interaction of (R)-warfarin with CYP3A4 showed a favorable binding energy, suggesting a strong affinity. researchgate.net

MD simulations of the CYP2C9-warfarin complex have shown that the protein has a stable core with mobile surface elements. researchgate.net This mobility can lead to the formation of channels that allow the substrate to access the active site. researchgate.net These simulations have identified multiple binding states for warfarin, with one state bringing the 7- and 6-positions of the molecule into contact with the heme group, consistent with the experimentally observed regioselectivity of hydroxylation at these positions. researchgate.net Key amino acid residues, such as Ala297, Leu362, Leu366, and Thr301, have been identified as being important for determining this regioselectivity. researchgate.net

In silico studies have also been used to predict the impact of single nucleotide polymorphisms (SNPs) in CYP enzymes on warfarin metabolism. researchgate.net By modeling the structures of variant enzymes, researchers can predict how changes in the amino acid sequence might alter the binding affinity and orientation of warfarin, thereby affecting its metabolic rate. biorxiv.orgresearchgate.net

These molecular modeling studies provide a detailed picture of the enzyme-substrate interactions that govern the metabolism of (R)-warfarin, including its 6-hydroxylation. This knowledge is crucial for understanding inter-individual variability in drug response and for the development of more predictable anticoagulant therapies.

Table 3: Key Amino Acid Residues in CYP2C9 Interacting with Warfarin

| Residue | Location/Role | Significance |

|---|---|---|

| Phe100 | Active site | Important for enzyme-substrate complex stability. researchgate.net |

| Ala103 | Active site | Involved in the enzyme-substrate complex. researchgate.net |

| Ala297 | Active site core | Limits access to the heme group, influencing regioselectivity. researchgate.net |

| Thr301 | Active site core | Plays a role in determining regioselectivity. researchgate.net |

| Leu362 | Active site core | Impacts regioselectivity by limiting heme access. researchgate.net |

| Leu366 | Active site core | Contributes to the regioselectivity of hydroxylation. researchgate.net |

Future Research Directions

Elucidating the Precise Role of Minor CYP Isoforms in (R)-6-Hydroxylation

While the metabolism of the more potent S-enantiomer of warfarin (B611796) is predominantly handled by CYP2C9, the metabolic pathways of R-warfarin are more complex, involving multiple cytochrome P450 (CYP) isoforms. nih.govnih.gov The formation of (R)-6-hydroxywarfarin is a key step in its clearance, and although major enzymes like CYP1A2 and CYP2C19 are known to be involved, the precise contribution of other, more minor, CYP isoforms remains an area of active investigation. nih.govsci-hub.senih.gov

Future research should focus on quantifying the specific contributions of isoforms such as CYP1A1, CYP2C8, CYP2C18, and CYP3A4/5 to the 6-hydroxylation of R-warfarin. nih.govdrugbank.com Studies utilizing recombinant human CYP enzymes can delineate the kinetic parameters (K_m and V_max) for (R)-6-hydroxylation by each of these minor isoforms. This will provide a clearer picture of their relative efficiencies and capacities for this specific metabolic reaction. nih.gov

Furthermore, investigations in human liver microsomes, coupled with selective chemical inhibitors and antibodies for specific CYP isoforms, can help to dissect the relative contributions of these minor pathways in a more physiologically relevant context. nih.govsci-hub.se For instance, while CYP1A2 is a major contributor to the formation of this compound, the role of the closely related CYP1A1 isoform warrants more detailed exploration. sci-hub.seallenpress.com Similarly, though CYP2C19 is known to produce this compound, its clinical relevance, particularly in individuals with variant CYP2C9 alleles, needs further clarification. nih.govresearchgate.netingentaconnect.com Understanding the roles of these minor pathways is crucial, as they may become more significant in cases of polypharmacy, where major enzymes are inhibited, or in individuals with genetic polymorphisms that alter the function of the primary metabolizing enzymes. ingentaconnect.com

Table 1: CYP Isoforms Involved in R-Warfarin Metabolism

| CYP Isoform | Major/Minor Pathway | Metabolites Formed |

| CYP1A2 | Major | This compound, (R)-8-hydroxywarfarin nih.govnih.gov |

| CYP2C19 | Major | This compound, (R)-7-hydroxywarfarin, (R)-8-hydroxywarfarin nih.govingentaconnect.com |

| CYP3A4 | Major | (R)-10-hydroxywarfarin nih.govresearchgate.netresearchgate.net |

| CYP1A1 | Minor | This compound, (R)-8-hydroxywarfarin sci-hub.seallenpress.com |

| CYP2C8 | Minor | (R)-7-hydroxywarfarin sci-hub.sedrugbank.com |

| CYP2C18 | Minor | (R)-4'-hydroxywarfarin drugbank.com |

Advanced Mechanistic Studies of Enzyme-Metabolite Interactions

The interaction between CYP enzymes and their substrates is a dynamic process that dictates the rate and regioselectivity of metabolism. Advanced mechanistic studies are needed to fully understand the binding and catalytic conversion of R-warfarin to this compound. Computational modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, can provide invaluable insights into these interactions at an atomic level. nih.govacs.orgplos.org

MD simulations can reveal the conformational changes within the CYP active site upon substrate binding and identify key amino acid residues that stabilize the substrate in an orientation favorable for 6-hydroxylation. nih.govplos.org These simulations can also elucidate the potential access and egress channels for the substrate and metabolite. plos.org QM/MM studies can then be employed to model the actual chemical reaction, clarifying the energetics and mechanism of the hydroxylation process itself. acs.org

These computational approaches have been successfully used to study the interaction of S-warfarin with CYP2C9 and R-warfarin with CYP3A4. nih.govplos.org Similar in-depth studies focusing on the interaction of R-warfarin with CYP1A2 and CYP2C19 are warranted to understand the molecular basis for the formation of this compound. These studies can help explain the observed regioselectivity of these enzymes and predict how genetic variants or the presence of other drugs might alter this interaction. nih.gov

Development of Novel Analytical Probes for Metabolic Pathway Elucidation

To better understand the complex metabolic network of warfarin in real-time and in situ, there is a growing need for the development of novel analytical probes. researchgate.net Fluorescent probes, in particular, offer a powerful tool for monitoring the activity of specific CYP isoforms with high sensitivity and spatiotemporal resolution. researchgate.netrsc.orgmdpi.com

The design of isoform-specific fluorescent probes for enzymes like CYP1A2 and CYP2C19, which are involved in (R)-6-hydroxylation, is a key area for future research. researchgate.netrsc.org These probes are typically designed based on the substrate specificity of the target enzyme and exhibit a change in their fluorescent properties upon metabolism. researchgate.netmdpi.com The development of near-infrared (NIR) fluorescent probes is particularly advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. nih.gov

A "double-filtering" strategy, which combines activity-based screening with reverse protein-ligand docking, has shown promise in identifying highly selective probes. nih.gov The application of such probes would allow for high-throughput screening of potential drug-drug interactions and the real-time visualization of metabolic activity in living cells and preclinical models. rsc.orgmdpi.com This could provide a more dynamic and comprehensive understanding of how various factors influence the (R)-6-hydroxylation pathway. researchgate.net

Integration of Omics Technologies for Comprehensive Metabolic Profiling in Preclinical Models

A systems-level understanding of warfarin metabolism requires the integration of multiple "omics" technologies. Pharmacogenomics, the study of how genes affect a person's response to drugs, has already identified key genetic variations in CYP2C9 and VKORC1 that influence warfarin therapy. nih.govbiochemia-medica.com However, the clinical relevance of polymorphisms in genes encoding for minor R-warfarin metabolizing enzymes, such as CYP2C19, is still debated and requires further investigation. researchgate.netingentaconnect.com

Future research should focus on integrating pharmacogenomic data with metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. frontiersin.orgnih.gov Non-targeted metabolomics in preclinical models, such as rats, can identify a broad spectrum of metabolites and metabolic pathways affected by warfarin administration. frontiersin.org This approach can reveal novel biomarkers and provide a more holistic view of the metabolic consequences of warfarin treatment. nih.govsrce.hr

By combining genomic data with comprehensive metabolic profiles from preclinical models, researchers can build more accurate predictive models for warfarin response. nih.gov This integrated approach can help to elucidate the complex interplay between genetic factors, metabolic pathways, and clinical outcomes, ultimately paving the way for more personalized and effective anticoagulant therapy. cda-amc.caiapchem.org

Q & A

Q. What are the primary enzymatic pathways responsible for (R)-6-Hydroxywarfarin formation?

this compound is a major metabolite of R-warfarin, primarily formed via oxidation by cytochrome P450 (CYP) enzymes. Key isoforms include CYP1A2 and CYP3A4 , which catalyze the hydroxylation of R-warfarin at the 6-position . Experimental validation involves incubating recombinant CYP isoforms (e.g., CYP1A2, CYP3A4) with R-warfarin and quantifying metabolite formation using HPLC or LC-MS/MS . Notably, CYP2C19 also contributes to 6-hydroxywarfarin production from both R- and S-warfarin, with distinct kinetic parameters (e.g., Km and Vmax) for each enantiomer .

Q. How can researchers analytically distinguish this compound from other warfarin metabolites?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Chromatographic separation : A C18 column with gradient elution (e.g., 0.1% acetic acid in water/methanol) resolves 6-hydroxywarfarin from 4′-, 7-, 8-, and 10-hydroxywarfarin .

- Mass detection : MRM transitions (e.g., m/z 309 → 163 for 6-hydroxywarfarin) and comparison with authentic standards confirm identity .

- Stereospecificity : Chiral columns or enzymatic digestion (e.g., β-glucuronidase) differentiate R- and S-enantiomers .

Q. What is the clinical significance of quantifying this compound in pharmacokinetic studies?

While this compound itself is a weaker vitamin K antagonist, its formation influences the clearance of R-warfarin and modulates drug-drug interactions. For example, phenylbutazone increases R-warfarin clearance by inducing CYP1A2/3A4 activity, thereby altering 6-hydroxywarfarin levels . Methodologically, plasma and urine samples are analyzed via stereoselective HPLC to track enantiomer-specific metabolism .

Advanced Research Questions

Q. How do CYP2C19 kinetics differ between R- and S-warfarin for 6-hydroxywarfarin formation?

Recombinant CYP2C19 studies reveal divergent kinetics:

- R-warfarin : Km = 15–25 µM, Vmax = 0.8–1.2 nmol/min/nmol CYP2C19 .

- S-warfarin : Lower catalytic efficiency (Vmax/Km) due to competitive inhibition by S-7-hydroxywarfarin, a CYP2C9 product . Experimental design should include Michaelis-Menten kinetics with recombinant enzymes and substrate concentrations spanning 7.8–500 µM. Data analysis tools like GraphPad Prism® are critical for nonlinear regression .

Q. What role do hydroxywarfarin metabolites play in feedback inhibition of CYP enzymes?

this compound does not inhibit CYP2C9, but other metabolites (e.g., 7- and 10-hydroxywarfarin) competitively inhibit CYP2C9-mediated S-warfarin metabolism (Ki ≈ 2–5 µM) . Methodological approaches:

Q. How does glucuronidation of this compound impact its pharmacokinetics?

UGT1A1 and UGT1A10 are primary enzymes glucuronidating this compound, with stereospecific kinetics :

- R-enantiomer : Higher affinity for UGT1A10 (Km = 12 µM vs. 45 µM for UGT1A1) .

- S-enantiomer : Preferentially glucuronidated by UGT1A1 . Experimental protocols involve incubating recombinant UGTs with UDP-glucuronic acid and quantifying glucuronides via LC-MS/MS. Substrate inhibition (e.g., Ki = 30 µM for UGT1A1) must be accounted for .

Q. How can researchers address contradictions in stereospecific metabolic data between in vitro and in vivo systems?

Discrepancies arise from:

- Interindividual variability : Polymorphisms in CYP2C9/19 and UGTs affect metabolite ratios .

- Secondary metabolism : Glucuronidation masks hydroxywarfarin levels in plasma, necessitating β-glucuronidase pretreatment in assays .

- Drug interactions : Co-administered inhibitors (e.g., fluconazole) block CYP3A4-mediated R-10-hydroxywarfarin formation, altering 6-hydroxywarfarin prominence . Solutions include population pharmacokinetic modeling and genotype-stratified clinical cohorts .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.